molecular formula C10H8FNO B7478465 7-Fluoro-2-methylisoquinolin-1-one

7-Fluoro-2-methylisoquinolin-1-one

Cat. No.: B7478465
M. Wt: 177.17 g/mol
InChI Key: CSNZUENPRZJVRM-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylisoquinolin-1-one is a fluorinated isoquinolinone derivative characterized by a fluorine substituent at position 7 and a methyl group at position 2 of the isoquinolinone core (C₁₀H₈FNO). Isoquinolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive scaffolds. The fluorine atom in this compound enhances its electronic properties and metabolic stability, making it a candidate for further pharmacological exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylisoquinolin-1-one can be achieved through several methodologies:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal catalysts or catalyst-free processes in water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methylisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

7-Fluoro-2-methylisoquinolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to biological targets, leading to increased bioactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 7-Fluoro-2-methylisoquinolin-1-one:

Compound Name Molecular Formula Substituents (Positions) Key Features
This compound C₁₀H₈FNO F (7), CH₃ (2) Fluorine enhances electronegativity
7-Methyl-2H-isoquinolin-1-one C₁₀H₉NO CH₃ (7), H (2) Lacks fluorine; lower polarity
3j: 7-Fluoro-2-methoxy-3-methylisoquinolin-1(2H)-one C₁₁H₁₀FNO₂ F (7), OCH₃ (2), CH₃ (3) Methoxy group increases solubility
7-Fluoro-4-methyl Isatin C₉H₆FNO₂ F (7), CH₃ (4) Isatin core (indole-2,3-dione)

Electronic and Spectral Properties

  • NMR Analysis: this compound: Expected downfield shifts in ¹H NMR due to fluorine's electron-withdrawing effect (similar to 3j, where δ 8.01–6.25 ppm for aromatic protons is observed) . 3j: ¹⁹F NMR resonance at -113.99 ppm, indicative of fluorine's electronic environment in the isoquinolinone core . 7-Methyl-2H-isoquinolin-1-one: Lacks fluorine-induced deshielding, resulting in simpler aromatic proton splitting .
  • IR and Mass Spectrometry :

    • 3j exhibits strong carbonyl absorption at 1660 cm⁻¹ (IR) and a [M+H]+ peak at 208.0772 (HRMS), consistent with fluorine's mass contribution .

Physicochemical and Functional Differences

  • Solubility : Methoxy-substituted 3j shows improved solubility in polar solvents compared to the methylated target compound .
  • Metabolic Stability: Fluorine in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated analogues like 7-Methyl-2H-isoquinolin-1-one .

Pharmacological Potential

For example, 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () demonstrates structural parallels but includes a dihydroquinoline core, highlighting the role of halogenation in bioactivity .

Properties

IUPAC Name

7-fluoro-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZUENPRZJVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under N2, sodium hydride (710 mg, 29.4 mmol) was added to 7-fluoro-2H-isoquinolin-1-one (4 g, 24.55 mmol) in dry DMF (40 mL) at 0° C. After stirring at 0° C. for 20 min, CH3I (5.2 g, 36.7 mmol) was added. The mixture was stirred at 26° C. for 2 h. Saturated aqueous NH4Cl (20 mL) was added and after extractive work up with ethyl acetate, purification by silica gel chromatography (PE:EA=10:1) gave the title compound (2.2 g, 50%) as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 8.06 (dd, J1=9.6 Hz, J2=2.8 Hz, 1H), 7.50 (dd, J1=8.8 Hz, J2=5.2 Hz, 1H), 7.38-7.36 (m, 1H), 7.03 (d, J=7.6 Hz, 1H), 6.48 (d, J=7.2 Hz, 1H), 3.61 (s, 3H). LCMS: 178.1 [M+H]+
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

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